molecular formula C26H18N2O2S B2458252 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 397277-81-5

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2458252
CAS No.: 397277-81-5
M. Wt: 422.5
InChI Key: CHGVRNFRNYGTRJ-UHFFFAOYSA-N
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Description

N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a synthetic small molecule featuring a naphthalene-carboxamide group linked to a 4-phenoxyphenyl-substituted thiazole ring. This structure combines lipophilic, aromatic elements that are frequently associated with bioactive properties, making it a compound of significant interest in medicinal chemistry and pharmacological research. The 4-phenoxyphenyl-thiazole scaffold is a recognized pharmacophore in drug discovery. Structurally related compounds have been identified as potent and selective activators of potassium channels, such as K v 7.1 (KCNQ1) . Other research on molecules containing the 4-phenoxyphenyl moiety has shown their potential as dual inhibitors of key enzymatic targets like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are involved in the endocannabinoid system and are therapeutic targets for pain, inflammation, and anxiety . Furthermore, analogous thiazole derivatives have demonstrated promising in vitro antiproliferative activity against various cancer cell lines, including drug-resistant models, suggesting potential applications in oncology research . This compound is provided for Research Use Only and is intended for in vitro applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns to explore its interactions with biological targets.

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(23-12-6-8-18-7-4-5-11-22(18)23)28-26-27-24(17-31-26)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-17H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGVRNFRNYGTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the naphthalene carboxamide and phenoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potential applications in various fields.

Biology

  • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific enzymes, providing insights into their mechanisms and functions.

Medicine

  • Therapeutic Properties : Research has explored the compound's potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapies.

Industrial Applications

  • Advanced Materials : In industry, this compound is utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments. Its chemical properties make it suitable for creating materials with specific optical or electronic characteristics.

Data Tables

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways ,
AnticancerInhibits cancer cell growth ,
Enzyme InhibitionPotential inhibitor for specific enzymes ,

Case Study 1: Anticancer Activity

A study published in ACS Omega investigated the anticancer properties of various compounds similar to this compound. The results demonstrated significant growth inhibition against multiple cancer cell lines, indicating the potential of thiazole derivatives in cancer therapy .

Case Study 2: Enzyme Inhibition Studies

Research has shown that compounds with thiazole structures can act as effective enzyme inhibitors. A specific study highlighted how this compound was tested for its inhibitory effects on key enzymes involved in metabolic pathways . The findings suggest that this compound could serve as a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Mechanism of Action

The mechanism by which N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide include:

  • N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]anthracene-1-carboxamide

Uniqueness

What sets this compound apart is its unique combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific characteristics are required.

Biological Activity

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is an organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core linked to a thiazole ring and a phenoxyphenyl group. Its molecular formula is C26H18N2O2SC_{26}H_{18}N_{2}O_{2}S with a molecular weight of approximately 422.5 g/mol .

Mechanisms of Biological Activity

1. Anticancer Activity:
this compound has been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways associated with tumor growth and survival, including the inhibition of key oncogenic proteins .

2. Anti-inflammatory Effects:
Research suggests that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating inflammatory diseases .

3. Enzyme Inhibition:
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory action on acetyl-CoA carboxylases (ACCs), which are crucial in lipid metabolism . The dual modulatory effects on ACCs and PPARs (peroxisome proliferator-activated receptors) suggest potential applications in metabolic syndrome treatment .

Case Studies and Experimental Data

StudyFindings
Anticancer Activity Demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values around 10 µM .
Anti-inflammatory Effects Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential for treating chronic inflammation .
Enzyme Inhibition Showed IC50 values ranging from 0.040 to 3.4 µM against ACCs, highlighting its potency as a metabolic modulator .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

CompoundStructureBiological Activity
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamideSimilar thiazole structureModerate anticancer activity
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]anthracene-1-carboxamideExtended aromatic systemEnhanced enzyme inhibition

Q & A

Basic: What synthetic strategies are recommended for preparing N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide?

Answer:
The compound’s thiazole core can be synthesized via cyclization reactions. A typical approach involves:

Thiazole Formation: Reacting 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine with naphthalene-1-carbonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the carboxamide bond.

Intermediate Preparation: The thiazole-2-amine intermediate can be synthesized by condensing α-bromoketones (e.g., 2-bromo-1-(4-phenoxyphenyl)ethanone) with thiourea derivatives, followed by purification via column chromatography .

Validation: Confirm purity using HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., characteristic thiazole proton at δ 7.5–8.0 ppm) and HRMS .

Basic: How can researchers characterize the crystal structure of this compound?

Answer:
X-ray crystallography is the gold standard. Key steps include:

Crystallization: Use slow evaporation from a DMSO/ethanol mixture (1:3 v/v) at 4°C.

Data Collection: Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: Use SHELXL for structure solution and refinement. For example, validate bond lengths (C–N: ~1.32 Å, C–S: ~1.71 Å) and angles (thiazole ring: ~120°) against literature values .

Deposition: Submit CIF files to the Cambridge Structural Database (CSD).

Advanced: What experimental designs are suitable for evaluating its inhibitory activity against kinase targets like Hec1/Nek2?

Answer:

In Vitro Kinase Assays:

  • Use recombinant Hec1/Nek2 proteins in a radiometric assay with [γ-32P^{32}P]ATP.
  • Measure IC50_{50} values via dose-response curves (e.g., 0.1–100 µM range) .

Cell-Based Validation:

  • Test in HeLa or MCF-7 cells using Western blotting to assess phospho-Nek2 levels.
  • Compare with positive controls (e.g., INH1, IC50_{50} = 1.2 µM) .

Data Interpretation: Address discrepancies between enzymatic and cellular IC50_{50} by evaluating membrane permeability (e.g., PAMPA assay).

Advanced: How can computational modeling predict the compound’s interaction with COX/LOX enzymes?

Answer:

Docking Studies:

  • Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 (PDB: 5KIR) or 15-LOX (PDB: 1LOX) active sites.
  • Prioritize poses with hydrogen bonds to Arg120 (COX-2) or Tyr603 (15-LOX) and hydrophobic interactions with Phe518 (COX-2) .

MD Simulations:

  • Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Compare with experimental IC50_{50} data (e.g., COX-2 inhibition at 9.01 µM ).

Advanced: How should researchers resolve contradictions in activity data across different assay conditions?

Answer:

Assay Optimization:

  • Standardize buffer conditions (e.g., pH 7.4 for physiological relevance) and ATP concentrations (1 mM for kinase assays).
  • Include controls for off-target effects (e.g., counter-screening against PKA/PKC).

Meta-Analysis:

  • Aggregate data from multiple studies (e.g., enzymatic vs. cell-based) using tools like RevMan.
  • Apply statistical weighting for variables like purity (>95%) or solvent (DMSO vs. saline).

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

NMR Spectroscopy:

  • Confirm the naphthalene moiety via aromatic protons (δ 7.8–8.5 ppm) and the thiazole C–H (δ 7.6 ppm) .

IR Spectroscopy:

  • Identify carboxamide C=O stretch (~1650 cm1^{-1}) and thiazole C–N stretch (~1520 cm1^{-1}).

Mass Spectrometry:

  • Use ESI-HRMS to confirm [M+H]+^+ (expected m/z: 477.12 for C26_{26}H19_{19}N2_{2}O2_{2}S).

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

Formulation:

  • Use PEG-400/water (60:40) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.

Prodrug Design:

  • Introduce phosphate esters at the carboxamide group for hydrolytic activation in plasma.

Pharmacokinetics:

  • Conduct IV/PO studies in Sprague-Dawley rats (10 mg/kg) to calculate AUC and t1/2_{1/2}.

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